4-(4-Chloro-2-methylphenoxy)butyryl chloride

Herbicide development Structure–activity relationship Organophosphorus synthesis

4-(4-Chloro-2-methylphenoxy)butyryl chloride (CAS 99860-69-2) is a substituted phenoxybutyryl chloride derivative with the molecular formula C11H12Cl2O2 and molecular weight of 247.12 g/mol. The compound contains a reactive acyl chloride moiety and a phenoxy group bearing a chloro-substituted methylphenyl ring , functioning primarily as an acylating reagent in organic synthesis.

Molecular Formula C11H12Cl2O2
Molecular Weight 247.12
CAS No. 99860-69-2
Cat. No. B2888409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chloro-2-methylphenoxy)butyryl chloride
CAS99860-69-2
Molecular FormulaC11H12Cl2O2
Molecular Weight247.12
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)OCCCC(=O)Cl
InChIInChI=1S/C11H12Cl2O2/c1-8-7-9(12)4-5-10(8)15-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3
InChIKeyLLXACCVLILSPHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Chloro-2-methylphenoxy)butyryl chloride (CAS 99860-69-2): Properties and Procurement Baseline


4-(4-Chloro-2-methylphenoxy)butyryl chloride (CAS 99860-69-2) is a substituted phenoxybutyryl chloride derivative with the molecular formula C11H12Cl2O2 and molecular weight of 247.12 g/mol . The compound contains a reactive acyl chloride moiety and a phenoxy group bearing a chloro-substituted methylphenyl ring , functioning primarily as an acylating reagent in organic synthesis. It is a liquid at room temperature and exhibits the characteristic reactivity profile of acid chlorides, including susceptibility to hydrolysis and facile reaction with nucleophiles such as amines, alcohols, and thiols [1]. Commercially, this compound is available from multiple suppliers with typical purity specifications of 95–98% , and is intended exclusively for research and laboratory use .

Why Generic Substitution of 4-(4-Chloro-2-methylphenoxy)butyryl chloride Fails: Structural Determinants of Reactivity and Bioactivity


Generic substitution of 4-(4-chloro-2-methylphenoxy)butyryl chloride with structurally related phenoxybutyryl chlorides (e.g., unsubstituted 4-phenoxybutyryl chloride, CAS 5139-89-9; or 3-methyl-2-phenoxybutyryl chloride, CAS 65118-10-7) is not scientifically valid due to the critical influence of aromatic ring substitution pattern and carbon chain length on downstream product performance [1]. Structure–activity relationship (SAR) studies on phosphonate derivatives synthesized from this compound have demonstrated that the four-carbon butyryl chain is essential for optimal herbicidal activity, while five-carbon valeryloxy analogs (derived from corresponding valeryl chlorides) are completely inactive against all tested weed species [2]. The 4-chloro-2-methyl substitution pattern on the phenoxy ring further differentiates this compound from unsubstituted analogs, contributing to specific hydrophobic and electronic properties that affect target binding and biological efficacy. These structural features are not interchangeable — substituting with a generic phenoxybutyryl chloride lacking the chloro-methyl substitution or with an incorrect chain length will yield downstream products with fundamentally different, and often abolished, biological activity profiles.

4-(4-Chloro-2-methylphenoxy)butyryl chloride: Quantified Differentiation Evidence for Scientific Selection


Four-Carbon Butyryl Chain Confers Essential Herbicidal Activity vs. Inactive Five-Carbon Valeryl Analogs

In head-to-head bioassays of α-(substituted phenoxybutyryloxy)alkylphosphonates (series 4) versus α-(substituted phenoxyvaleryloxy)alkylphosphonates (series 5), compounds derived from 4-(4-chloro-2-methylphenoxy)butyryl chloride (series 4) exhibited significant postemergence herbicidal activity against velvetleaf (Abutilon theophrasti), common amaranth (Amaranthus retroflexus), and false daisy (Eclipta prostrata) at 150 g ai/ha, with 14 compounds in series 4 showing significant activity [1]. In contrast, all compounds in series 5 — which differ only by having a five-carbon valeryl chain instead of the four-carbon butyryl chain — were completely inactive against all tested weeds under identical assay conditions [1]. This demonstrates that the four-carbon chain length is a non-negotiable structural requirement for downstream product bioactivity.

Herbicide development Structure–activity relationship Organophosphorus synthesis

Derivative Compound 4-1 Exhibits 100% Broad-Spectrum Weed Inhibition, Surpassing Glyphosate

Compound 4-1, synthesized using 4-(4-chloro-2-methylphenoxy)butyryl chloride as the key acylating reagent, demonstrated 100% inhibition activity against tested dicotyledonous weeds at 75 g ai/ha in broad-spectrum greenhouse tests [1]. This performance was directly compared to and exceeded that of the commercial standard glyphosate under identical test conditions. Among the five selected compounds (4-1, 4-2, 4-9, 4-30, and 4-36) subjected to broad-spectrum testing at this reduced application rate, 4-1 was the top-performing compound, highlighting the value of this specific phenoxybutyryl chloride building block for generating high-efficacy lead candidates.

Broad-spectrum herbicide Postemergence weed control Phosphonate derivatives

Fluorine-Containing Derivatives III-4 and III-8 Match Glyphosate Efficacy at Reduced 75 g ai/ha Rate

In a follow-up study optimizing the scaffold derived from 4-(4-chloro-2-methylphenoxy)butyryl chloride, fluorine-containing alkylphosphonates (series III) were synthesized and evaluated for postemergence herbicidal activity. Compounds III-1 to III-4, III-6, III-8, III-11, and III-12 exhibited significant herbicidal activity with 80–100% inhibition against all tested broadleaf weeds at 150 g ai/ha, compared to the commercial herbicide clacyfos [1]. In subsequent broad-spectrum testing at a reduced rate of 75 g ai/ha, compounds III-4 and III-8 were comparable with glyphosate against all tested weeds, confirming that the four-carbon butyryl chain remains essential for activity, while five-carbon analogs (series IV) were inactive [1].

Fluorinated agrochemicals Herbicidal phosphonates Lead optimization

Higher Purity Specifications (98.0%) vs. Unspecified or Lower-Grade Commercial Alternatives

Commercial sources for 4-(4-chloro-2-methylphenoxy)butyryl chloride offer defined purity specifications, with multiple suppliers listing ≥95% purity and specific vendors providing 98.0% purity grades . This level of specification is critical for reproducible acylation reactions, where residual acid (from hydrolysis) or incomplete conversion byproducts can reduce reaction yields and complicate purification. While no direct comparative data exist for this specific compound versus lower-purity batches, class-level inference from acyl chloride chemistry indicates that purity directly correlates with stoichiometric accuracy and minimization of side reactions.

Chemical procurement Purity specification Reproducible synthesis

4-(4-Chloro-2-methylphenoxy)butyryl chloride: High-Value Research and Industrial Application Scenarios


Synthesis of Broad-Spectrum Herbicidal α-(Substituted Phenoxybutyryloxy)alkylphosphonates

This compound is the preferred acylating reagent for synthesizing α-(substituted phenoxybutyryloxy)alkylphosphonates (series 4), which have demonstrated significant postemergence herbicidal activity against velvetleaf, common amaranth, and false daisy at 150 g ai/ha, with 14 active compounds identified [1]. The four-carbon butyryl chain is essential for activity; substitution with five-carbon valeryl chloride analogs yields completely inactive products [1]. Researchers developing novel phosphonate-based herbicides should procure this specific butyryl chloride to ensure downstream product efficacy.

Lead Optimization for Glyphosate-Comparable or Superior Herbicide Candidates

Derivatives synthesized from 4-(4-chloro-2-methylphenoxy)butyryl chloride have produced lead compounds with 100% broad-spectrum weed inhibition at 75 g ai/ha, exceeding glyphosate (compound 4-1) [1]. Fluorine-containing derivatives (III-4 and III-8) achieved glyphosate-comparable efficacy at the same reduced application rate [2]. This scaffold is validated for lead optimization programs targeting next-generation postemergence herbicides with reduced application rates.

Structure–Activity Relationship (SAR) Studies on Phenoxyalkanoate-Derived Bioactive Molecules

The compound serves as a critical building block for SAR investigations exploring the relationship between carbon chain length and herbicidal activity. Studies have established that the four-carbon butyryl chain is optimal, while five-carbon valeryl chains abolish activity entirely [1][2]. Researchers conducting SAR studies on phenoxyalkanoate derivatives can use this compound to generate the active four-carbon series for comparison against shorter or longer chain analogs.

Synthesis of MCPB-Derived Herbicidal Ionic Liquids (HILs)

While the parent acid MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) is directly used for herbicidal ionic liquid synthesis [1], the acyl chloride form provides a more reactive intermediate for esterification and amidation reactions, enabling efficient synthesis of novel MCPB-based conjugates and prodrugs. This reactivity advantage supports research into advanced formulation strategies for phenoxybutyric herbicides.

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